![molecular formula C9H9ClO2 B3230067 (S)-2-((2-Chlorophenoxy)methyl)oxirane CAS No. 128994-25-2](/img/structure/B3230067.png)
(S)-2-((2-Chlorophenoxy)methyl)oxirane
Overview
Description
(S)-2-((2-Chlorophenoxy)methyl)oxirane, also known as Epichlorohydrin, is a chemical compound used in various industrial applications. It is a colorless liquid with a pungent odor and is commonly used as a building block for the production of resins, plastics, and textiles.
Mechanism of Action
(S)-2-((2-Chlorophenoxy)methyl)oxirane works by forming covalent bonds with proteins and DNA. The covalent bonds help in stabilizing the protein structure and preventing protein degradation. It also helps in the study of protein-protein interactions and DNA-protein interactions.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects in various studies. It has been shown to induce cytotoxicity in human breast cancer cells and inhibit the growth of human lung cancer cells. It has also been shown to have neurotoxic effects in rats when exposed to high doses.
Advantages and Limitations for Lab Experiments
(S)-2-((2-Chlorophenoxy)methyl)oxirane has several advantages for lab experiments. It is a versatile crosslinking agent that can be used in various applications. It is also stable and can be stored for long periods. However, it has some limitations, such as its toxicity and the need for proper handling and disposal.
Future Directions
There are several future directions for the use of (S)-2-((2-Chlorophenoxy)methyl)oxirane in scientific research. One direction is the study of its effects on the immune system and inflammation. Another direction is the development of new applications for the synthesis of epoxy resins. Additionally, the use of this compound in drug delivery systems and gene therapy is an area of interest for future research.
Conclusion
This compound is a versatile chemical compound with various applications in scientific research. Its use as a crosslinking agent for proteins and DNA has helped in the study of protein-protein interactions and DNA-protein interactions. It has also been shown to have biochemical and physiological effects in various studies. While it has some limitations, its future directions in scientific research are promising.
Scientific Research Applications
(S)-2-((2-Chlorophenoxy)methyl)oxirane has been extensively used in scientific research for various applications. It is used as a crosslinking agent for proteins and DNA, which helps in the study of protein-protein interactions and DNA-protein interactions. It is also used in the synthesis of epoxy resins, which are used in the manufacturing of electronic components, adhesives, and coatings.
properties
IUPAC Name |
(2S)-2-[(2-chlorophenoxy)methyl]oxirane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-8-3-1-2-4-9(8)12-6-7-5-11-7/h1-4,7H,5-6H2/t7-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFFPRFMOMGBGB-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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